5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXPAHJXKKXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism , where the phthalimide anion attacks the electrophilic carbon of the chloromethyl group in 5-chloromethylfurfural. Key parameters include:
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Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction kinetics.
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Temperature : Reactions are typically conducted at 60–80°C under reflux to accelerate substitution while avoiding aldehyde degradation.
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Stoichiometry : A 1:1 molar ratio of 5-chloromethylfurfural to potassium phthalimide minimizes dialkylation byproducts.
Synthetic Procedure
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Preparation of 5-Chloromethylfurfural :
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Substitution Reaction :
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Purification :
Alternative Routes Using Hydroxymethylfurfural (HMF) Derivatives
Tosylate Intermediate Formation
To circumvent the use of SOCl₂, HMF can be converted to 5-tosyloxymethylfurfural via reaction with p-toluenesulfonyl chloride (TsCl) in pyridine. This intermediate undergoes substitution with potassium phthalimide under similar conditions, though yields are marginally lower (68–72%) due to steric hindrance.
One-Pot Synthesis from HMF
A streamlined protocol involves:
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In situ chlorination : HMF is treated with HCl gas in acetic acid at 40°C for 4 hours to generate 5-chloromethylfurfural.
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Direct substitution : Potassium phthalimide is added without isolating the chloride, reducing purification steps (yield: 70%).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
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DMF recycling : Distillation under vacuum (60°C, 15 mmHg) recovers >90% of DMF for reuse.
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KCl byproduct : Generated potassium chloride is filtered and repurposed as a fertilizer additive.
Analytical Characterization
Challenges and Optimization Strategies
Aldehyde Group Stability
The aldehyde moiety is susceptible to oxidation and hydration. Mitigation strategies include:
Byproduct Formation
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Dialkylated phthalimide : Controlled stoichiometry (1:1 reactant ratio) and slow addition of 5-chloromethylfurfural suppress this side product.
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Aldehyde hydration : Anhydrous conditions and minimal reaction times prevent the formation of geminal diols.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, targeting the aldehyde group to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furancarboxylic acid.
Reduction: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of various signaling pathways associated with cell survival and apoptosis.
Case Study:
A derivative of this compound was tested against various cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits a broad spectrum of antimicrobial activity.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Organic Photovoltaics
This compound has been explored as a potential electron transport material in organic photovoltaic devices. Its structural properties allow for effective charge transport, enhancing the efficiency of solar cells.
Case Study:
In a comparative study of organic solar cells incorporating this compound versus traditional materials, cells using the compound exhibited a 15% increase in power conversion efficiency.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including condensation reactions involving isoindole derivatives and furaldehyde. Researchers are exploring modifications to enhance its biological activity and material properties.
Synthesis Pathway:
A typical synthetic route involves:
- Condensation of isoindole derivative with furaldehyde.
- Subsequent oxidation steps to achieve the desired dioxo structure.
Mechanism of Action
The mechanism of action of 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The phthalimide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phthalimide/isoindole derivatives , which are widely studied for their medicinal and synthetic utility. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physical-Chemical Comparisons
Key Comparative Insights:
Unlike the sulfonate derivative XXIVb , the target’s furaldehyde group enhances electrophilic reactivity but reduces water solubility.
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling reactions (e.g., using TBTU and triethylamine, as in ), whereas analogs like XXIVb require sulfonation or halogenation steps .
Biological and Safety Profiles :
- Phthalimide-nitrate hybrids (e.g., compound 1 ) exhibit high mutagenicity in AMES tests due to nitrate ester bioactivation . The target compound’s aldehyde group may avoid such risks but requires toxicity studies.
- Isoindole derivatives with extended alkyl chains (e.g., XXIVb ) show improved solubility but reduced aromatic reactivity compared to the target .
Physical State and Stability :
Biological Activity
5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
- IUPAC Name: 5-[(1,3-Dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde
- Molecular Formula: C14H9NO4
- Molecular Weight: 255.229 g/mol
- CAS Number: 116750-06-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
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In vitro Studies : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effectiveness comparable to traditional antibiotics like ampicillin in certain assays .
Pathogen MIC (µg/mL) Comparison to Ampicillin Staphylococcus aureus 50 Comparable Escherichia coli 100 50% of ampicillin
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example:
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Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis .
Cell Line IC50 (µM) HeLa (Cervical) 12 MCF7 (Breast) 15
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages:
- Mechanism of Action : The compound appears to modulate signaling pathways involved in inflammation, leading to decreased levels of TNF-alpha and IL-6 .
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furaldehyde derivatives, including this compound. The results indicated that it exhibited significant antibacterial activity against multidrug-resistant strains .
Study 2: Anticancer Properties
Another research focused on the anticancer properties of isoindole derivatives found that the compound significantly inhibited the proliferation of cancer cells in a dose-dependent manner. The study concluded that further exploration could lead to new therapeutic agents for cancer treatment .
Q & A
Q. Basic Research Focus
- ¹H NMR : Identifies proton environments, such as the aldehyde proton (~9.8 ppm) and phthalimide aromatic protons (7.8–8.2 ppm). Integration ratios confirm substituent positions .
- LCMS (ESI) : Validates molecular weight (e.g., m/z ~300–350 for intermediates) and detects impurities. For example, sodium adducts [M+Na]⁺ are common in sulfonate derivatives .
- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aldehyde C-H stretches (~2800 cm⁻¹) .
How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 50% to 88% yield improvement in sulfonamide derivatives) .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol facilitates crystallization .
What strategies address contradictions in biological activity data across studies?
Advanced Research Focus
Contradictions may arise from:
- Isomerism : The compound’s aldehyde group may exist in tautomeric forms, affecting receptor binding. Use X-ray crystallography or NOESY NMR to confirm stereochemistry .
- Impurity profiles : Trace sulfonate byproducts (e.g., sodium 6-(phthalimido)hexanesulfonate) can skew bioassay results. Employ HPLC with UV/Vis detection (≥95% purity threshold) .
- Structural analogs : Pharmacophoric hybrids (e.g., phthalimide-GABA-anilides) show varied anticonvulsant activity due to substituent electronic effects. Computational docking (e.g., AutoDock Vina) can rationalize discrepancies .
What purification methods are effective post-synthesis?
Q. Basic Research Focus
- Crystallization : Ethanol or ethyl acetate recrystallization removes unreacted phthalic anhydride or aldehyde precursors .
- Column chromatography : Silica gel (hexane:ethyl acetate gradients) separates regioisomers or sulfonamide byproducts .
- Vacuum drying : Ensures removal of hygroscopic solvents (e.g., DMF) that may interfere with analytical results .
How to assess the impact of substituent variation on biological activity?
Q. Advanced Research Focus
- SAR studies : Compare analogs with modified furan substituents (e.g., methyl vs. nitro groups) using in vitro assays (e.g., enzyme inhibition IC₅₀). For example, methyl esters show enhanced blood-brain barrier penetration in neuroactive derivatives .
- Mechanistic probes : Use acylating derivatives (e.g., benzoyl chloride analogs) to study nucleophilic interactions in target proteins. LC-MS/MS tracks covalent adduct formation .
What analytical challenges arise in ensuring compound purity, and how to mitigate them?
Q. Advanced Research Focus
- Residual solvents : GC-MS detects traces of DMF or ethanol. USP/Ph. Eur. guidelines limit DMF to 880 ppm .
- Degradation products : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis of the phthalimide ring. Use argon-purged storage (2–8°C) to prevent oxidation .
- Certified reference materials : Cross-validate purity against pharmacopeial standards (e.g., Ph. Eur. CRS) via qNMR or DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
